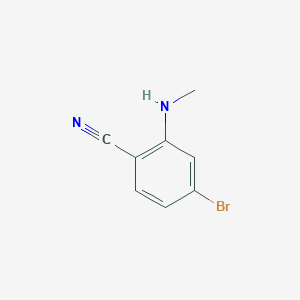

4-Bromo-2-(methylamino)benzonitrile

Descripción

4-Bromo-2-(methylamino)benzonitrile (CAS: 954226-93-8, molecular formula: C₈H₇BrN₂, molecular weight: 211.06 g/mol) is a brominated benzonitrile derivative featuring a methylamino (-NHCH₃) substituent at the 2-position and a bromine atom at the 4-position of the aromatic ring. It is primarily utilized in industrial and scientific research, particularly in pharmaceutical and agrochemical synthesis . The methylamino group confers basicity and hydrogen-bonding capability, influencing its reactivity and solubility.

Propiedades

IUPAC Name |

4-bromo-2-(methylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRZTDLGHZNPEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647933 | |

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954226-93-8 | |

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954226-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(methylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(methylamino)benzonitrile typically involves the bromination of 2-(methylamino)benzonitrile. One common method is the reaction of 2-(methylamino)benzonitrile with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-2-(methylamino)benzonitrile may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as employing recyclable solvents and catalysts, can enhance the sustainability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(methylamino)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The methylamino group can be oxidized to form corresponding imines or reduced to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzonitriles with various functional groups replacing the bromine atom.

Oxidation and Reduction Reactions: Products include imines, primary amines, and other derivatives depending on the specific reaction conditions.

Aplicaciones Científicas De Investigación

4-Bromo-2-(methylamino)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(methylamino)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromine atom and methylamino group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares 4-Bromo-2-(methylamino)benzonitrile with key analogs, highlighting substituent effects on properties and applications:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group (-NHCH₃) in the target compound donates electrons via resonance, increasing basicity (pKa ~8–10) compared to electron-withdrawing groups like -CF₃ (pKa <5) . Methoxy (-OCH₃) substituents enhance lipophilicity (logP ~2.5) relative to polar amines (logP ~1.8) .

- Solubility: Morpholine and triazole derivatives exhibit improved solubility in chloroform and methanol due to hydrogen-bonding interactions . Halogenated analogs (e.g., 4-Bromo-2-chlorobenzonitrile) show lower aqueous solubility but higher thermal stability .

- Reactivity: Methylamino and propylamino groups undergo alkylation or acylation, enabling further functionalization . The trifluoromethyl group stabilizes intermediates in nucleophilic aromatic substitution reactions .

Actividad Biológica

4-Bromo-2-(methylamino)benzonitrile (C8H8BrN) is an organic compound notable for its unique structure, which features a bromine atom and a methylamino group on the benzene ring. This configuration influences its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The compound's potential applications span enzyme inhibition, receptor binding studies, and various industrial uses.

The molecular structure of 4-Bromo-2-(methylamino)benzonitrile can be represented as follows:

- Molecular Formula : C8H8BrN

- Molecular Weight : 198.06 g/mol

- Structural Formula :

This compound's reactivity is influenced by the presence of the bromine atom, which can participate in various interactions such as hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to biological targets.

The mechanism of action for 4-Bromo-2-(methylamino)benzonitrile involves its interaction with enzymes and receptors. The bromine atom and methylamino group facilitate non-covalent interactions that can modulate enzyme activity or receptor function. These interactions may lead to either inhibition or activation of specific biological pathways, making the compound valuable for pharmacological research.

Enzyme Inhibition Studies

Research indicates that 4-Bromo-2-(methylamino)benzonitrile exhibits significant enzyme inhibition properties. For example, in studies focusing on acetylcholinesterase (AChE), which is crucial for neurotransmission, the compound demonstrated potential inhibitory effects. Such inhibition can have implications for treating conditions like Alzheimer’s disease, where AChE activity is detrimental to cognitive function .

Study on Acetylcholinesterase Inhibition

A recent study evaluated the inhibitory effects of various compounds on AChE, including derivatives similar to 4-Bromo-2-(methylamino)benzonitrile. The study utilized in vitro assays to measure the IC50 values of these compounds, revealing that certain analogs exhibited strong inhibitory activity comparable to known AChE inhibitors .

This table highlights the need for further research to quantify the specific inhibitory effects of 4-Bromo-2-(methylamino)benzonitrile compared to established standards.

Applications in Research

The compound has been utilized in various research contexts:

- Pharmacological Research : Its structural similarity to biologically active molecules allows it to be a useful tool in studying enzyme kinetics and receptor-ligand interactions.

- Synthetic Chemistry : It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.